tert-Butyl 2-bromoisobutyrate

Catalog No.
S662933
CAS No.
23877-12-5
M.F
C8H15BrO2
M. Wt
223.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-bromoisobutyrate

CAS Number

23877-12-5

Product Name

tert-Butyl 2-bromoisobutyrate

IUPAC Name

tert-butyl 2-bromo-2-methylpropanoate

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

InChI

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3

InChI Key

IGVNJALYNQVQIT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C)(C)Br

Synonyms

1,1-Dimethylethyl 2-bromo-2-methylpropanoate; 2-Bromo-2-methylpropanoic Acid tert-butyl Ester; 2-Bromo-2-methylpropanoic Acid tert-Butyl Ester; 2-Bromoisobutyric Acid tert-Butyl Ester; tert-Butyl 2-Bromo-2,2-dimethylacetate; ert-Butyl α-bromoisobutyr

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)Br

The exact mass of the compound tert-Butyl 2-bromoisobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 2-bromoisobutyrate (t-BBiB) is a premier tertiary alkyl halide utilized extensively as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a sterically hindered building block in organic synthesis. Its molecular architecture combines an alpha-bromo ester—which provides highly efficient radical generation for controlled living polymerization—with a bulky tert-butyl group. This specific combination offers unique steric and electronic properties that dictate its procurement value. Unlike standard methyl or ethyl esters, the tert-butyl moiety serves as a robust protecting group that resists nucleophilic attack during complex chain extensions, yet allows for highly specific, mild, and orthogonal deprotection. Consequently, t-BBiB is a critical precursor for synthesizing well-defined architectural polymer libraries, telechelic materials, and end-functionalized macromolecules where structural integrity must be preserved .

Substituting t-BBiB with the cheaper and more common ethyl 2-bromoisobutyrate (EBiB) frequently leads to downstream synthesis failures when producing telechelic or acid-functionalized polymers. Ethyl esters require harsh basic hydrolysis (e.g., 2.5 M NaOH) or refluxing strong acids for deprotection, which routinely degrades sensitive polymer backbones, cleaves orthogonal protecting groups (such as Fmoc), or causes unwanted transesterification. In contrast, the tert-butyl group of t-BBiB can be quantitatively cleaved under mild acidic conditions (e.g., 50% TFA at room temperature) or via thermal pyrolysis. This non-interchangeability means that substituting t-BBiB with EBiB in workflows requiring base-sensitive functional groups will result in compromised yields, loss of architectural control, and degraded end-products [1].

Quantitative Cleavage Efficiency: Mild Acidolysis vs. Harsh Hydrolysis

The primary procurement advantage of t-BBiB lies in its end-group deprotection profile. t-BBiB-derived ester groups undergo near-quantitative deprotection to the corresponding carboxylic acid using 50% Trifluoroacetic Acid (TFA) in dichloromethane at room temperature within 1 to 5 hours. In direct contrast, ethyl 2-bromoisobutyrate (EBiB) derivatives strongly resist mild acidolysis. Cleaving the ethyl ester requires harsh basic conditions (e.g., 2.5 M NaOH or LiOH) or refluxing 6 M HCl. Studies demonstrate that attempting to cleave ethyl esters under these conditions leads to the premature cleavage of base-sensitive groups (such as Fmoc) and can degrade delicate polymer backbones, whereas the t-butyl ester cleavage leaves these sensitive groups entirely intact [1].

Evidence DimensionDeprotection Conditions and Orthogonality
Target Compound Data50% TFA / CH2Cl2 at room temperature (near-quantitative yield, preserves base-sensitive groups)
Comparator Or BaselineEthyl 2-bromoisobutyrate (EBiB) derivatives (Requires 2.5 M NaOH, destroys Fmoc/base-sensitive groups)
Quantified DifferenceRoom temperature mild acid vs. highly basic/harsh reflux conditions
ConditionsCleavage of ester end-groups in complex macromolecular or peptide synthesis

Mild deprotection is strictly required when synthesizing polymers or peptides with base-sensitive functional groups or degradable backbones, making t-BBiB irreplaceable for these workflows.

Enhanced Resolution in Automated Silica Gel Chromatography

In the synthesis of discrete oligomeric libraries, the choice of ATRP initiator dictates purification success. Using t-BBiB as a non-polar protected initiator enables the separation of multigram quantities of crude oligomeric mixtures into fractions of discrete lengths with absolute uniformity (Ð = 1.0) via automated silica gel chromatography. Comparators bearing polar functional groups (such as alcohol-functionalized initiators) cause severe peak tailing and overlapping fractions due to strong stationary phase interactions, making the isolation of discrete oligomer lengths commercially unviable [1].

Evidence DimensionOligomer Dispersity after Chromatography
Target Compound DataÐ = 1.0 (discrete oligomer lengths achieved)
Comparator Or BaselinePolar initiators (e.g., alcohol-bearing) (Separation unviable due to polarity and peak tailing)
Quantified DifferenceAchieves absolute monodispersity (Ð = 1.0) vs. inseparable continuous mixtures
ConditionsAutomated silica gel chromatography of crude oligomeric poly(tert-butyl acrylate)

Procurement of t-BBiB is essential for research and production workflows requiring perfectly defined, discrete oligomer lengths for architectural polymer libraries.

Superior Molecular Weight Control in Ambient ATRP

t-BBiB serves as a highly efficient tertiary initiator in ATRP, providing an optimal activation rate constant that balances rapid initiation with controlled propagation. When used in conjunction with copper-based catalysts at ambient temperatures, t-BBiB consistently yields polymers with narrow molecular weight distributions (PDI ≤ 1.2). While secondary initiators (like ethyl 2-bromopropionate) exhibit faster overall polymerization rates, they frequently suffer from poor control and higher polydispersity indices. The steric bulk of the tert-butyl group in t-BBiB modulates the radical equilibrium, ensuring linear molecular weight growth proportional to monomer conversion [1].

Evidence DimensionPolydispersity Index (PDI)
Target Compound DataPDI ≤ 1.2
Comparator Or BaselineSecondary alkyl halide initiators (Higher PDI, faster but less controlled rate)
Quantified DifferenceMaintained PDI ≤ 1.2 with strictly linear molecular weight growth
ConditionsAmbient temperature ATRP of acrylates using Cu(I) catalysts

Low PDI is a critical quality control metric for advanced materials, ensuring uniform physical, rheological, and thermal properties across the polymer batch.

Synthesis of Telechelic and End-Functionalized Polymers

t-BBiB is the initiator of choice for producing polymers that require subsequent end-group modifications. Because the tert-butyl ester can be cleaved to a carboxylic acid using mild TFA at room temperature, it allows for the synthesis of telechelic polymers without exposing the polymer backbone to the harsh basic conditions required to cleave standard ethyl or methyl esters [1].

Production of Discrete Oligomer Libraries

In the development of architectural polymer libraries or dispersants, t-BBiB is utilized to generate non-polar chain ends. This non-polarity is critical for the successful automated silica gel chromatographic separation of crude mixtures into discrete, absolutely monodisperse (Ð = 1.0) oligomeric fractions, a process that fails when using polar initiators [2].

Preparation of Complex Block Copolymers via ATRP

For industrial and advanced laboratory workflows requiring strict control over polymer architecture, t-BBiB provides the necessary kinetic balance in ATRP. It ensures high initiation efficiency and maintains a low Polydispersity Index (PDI ≤ 1.2), making it highly suitable for synthesizing well-defined diblock and triblock copolymers where uniformity is paramount[3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23877-12-5

Wikipedia

Tert-Butyl 2-bromoisobutyrate

Dates

Last modified: 08-15-2023

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